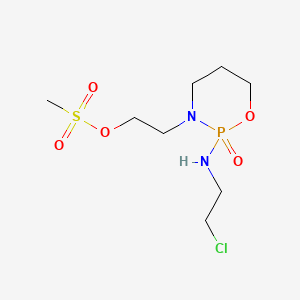
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is a complex chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes an oxazaphosphorine ring and a chloroethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide typically involves multiple steps. One common method includes the reaction of ethanolamine with phosphorus oxychloride to form an intermediate, which is then reacted with 2-chloroethylamine. The final step involves the esterification with methanesulfonic acid to produce the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
化学反应分析
Types of Reactions
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a range of derivatives with varying functional groups.
科学研究应用
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. This interaction can trigger a cascade of biochemical pathways, resulting in various cellular responses.
相似化合物的比较
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine compound used as a chemotherapeutic agent.
Ifosfamide: Similar in structure and function to cyclophosphamide, used in cancer treatment.
Trofosfamide: A derivative with similar applications in medicine.
Uniqueness
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is unique due to its specific structural features and reactivity
属性
CAS 编号 |
37752-34-4 |
|---|---|
分子式 |
C8H18ClN2O5PS |
分子量 |
320.73 g/mol |
IUPAC 名称 |
2-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C8H18ClN2O5PS/c1-18(13,14)16-8-6-11-5-2-7-15-17(11,12)10-4-3-9/h2-8H2,1H3,(H,10,12) |
InChI 键 |
YAYVNPIXOHXJPJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCN1CCCOP1(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


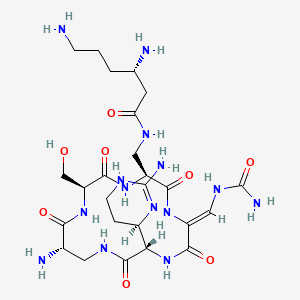
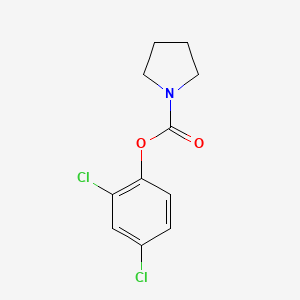
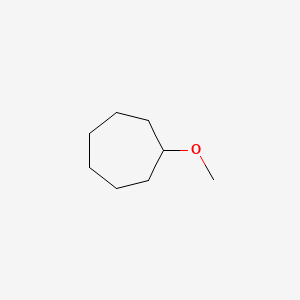

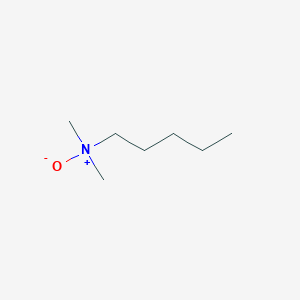
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
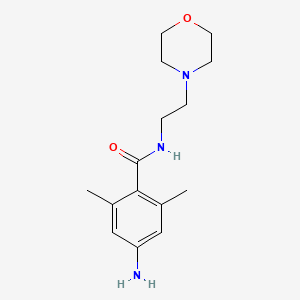
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)


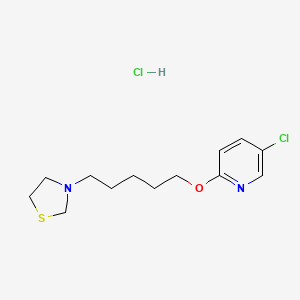
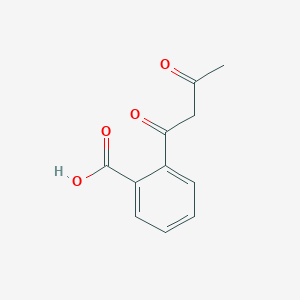
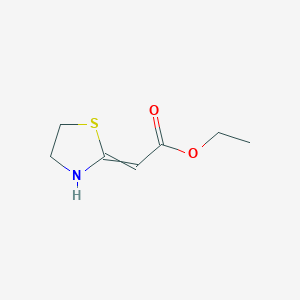
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)
